



Application Notes and Protocols: Use of Zoxazolamine in Toxicology Screening

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Compound of Interest		
Compound Name:	Zoxazolamine	
Cat. No.:	B029605	Get Quote

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Introduction

Zoxazolamine is a centrally-acting muscle relaxant and uricosuric agent, first synthesized in 1953 and introduced for clinical use in 1955.[1] It was later withdrawn from the market due to incidents of severe hepatotoxicity.[1] Despite its withdrawal from clinical use, **zoxazolamine** remains a valuable tool in toxicological research, primarily as a model compound to assess in vivo drug metabolism and the activity of cytochrome P450 (CYP450) enzymes.[2] Its metabolism is sensitive to the induction and inhibition of specific CYP450 isoforms, making it a useful probe for studying drug-drug interactions and the impact of various compounds on drugmetabolizing enzymes.

The primary application of **zoxazolamine** in toxicology is the "**zoxazolamine** paralysis time test" in rodents.[2][3] This in vivo assay measures the duration of muscle paralysis induced by **zoxazolamine**, which directly correlates with its rate of metabolic clearance by hepatic CYP450 enzymes. A prolonged paralysis time indicates inhibition of CYP450 activity, while a shortened duration suggests enzyme induction.

These application notes provide a comprehensive overview of the use of **zoxazolamine** in toxicology screening, including its mechanism of action, metabolic pathways, and detailed protocols for in vivo and in vitro studies.



Mechanism of Action and Metabolism

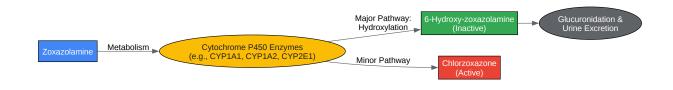
Zoxazolamine exerts its muscle relaxant effects through its action on the central nervous system, though the precise mechanism is not fully understood.[4] It is known to activate intermediate-conductance calcium-activated potassium channels (IKCa channels).[1]

The toxicological relevance of **zoxazolamine** is primarily linked to its metabolism. The drug is extensively metabolized in the liver by a variety of CYP450 isoforms.[5] The two major metabolic pathways are:

- Hydroxylation: The primary detoxification pathway involves the hydroxylation of the benzene
 ring to form 6-hydroxy-zoxazolamine. This metabolite has little to no muscle relaxant activity
 and is excreted in the urine, mainly as a glucuronide conjugate.[2]
- Deamination and Replacement with a Hydroxyl Group: A smaller fraction of **zoxazolamine** is converted to chlorzoxazone, which also possesses muscle relaxant properties similar to the parent compound.[2]

The rate of **zoxazolamine** metabolism, and therefore the duration of its pharmacological effect, is highly dependent on the activity of hepatic CYP450 enzymes. This principle forms the basis of its use in toxicological screening.

Metabolic Pathway of Zoxazolamine



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Metabolic pathway of **zoxazolamine**.

Data Presentation



Table 1: Physicochemical Properties of Zoxazolamine

Property	Value	Reference
Molecular Formula	C7H5CIN2O	[1]
Molar Mass	168.58 g/mol	[1]
CAS Number	61-80-3	[1]
Solubility	Soluble in ethanol (~10 mg/mL), DMSO (~50 mg/mL), and DMF (~50 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, dissolve in DMSO first and then dilute. A 1:1 DMSO:PBS (pH 7.2) solution has a solubility of approximately 0.5 mg/mL.	[5]

Table 2: Pharmacokinetic Parameters of Zoxazolamine in

Rats (Intravenous Administration)

Dose (mg/kg)	Apparent Systemic Clearance (mL/min/kg)	Apparent Elimination Half- life (min)
5	52.6 ± 3.9	16.1 ± 0.3
25	Not Reported	Not Reported
50	Not Reported	Not Reported
60	9.3 ± 0.4	141 ± 28.5

Data from a study in male

Wistar rats. The dose-

dependent decrease in

clearance and increase in half-

life suggest saturation of

metabolic pathways at higher

doses.



Table 3: Acute Toxicity of Zoxazolamine

Species	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Intraperitoneal	376	[6]
Rat	Intraperitoneal	102	[6]
Mouse	Oral	678	[6]
Rat	Oral	730	[6]

Note: **Zoxazolamine** was withdrawn from the market due to hepatotoxicity in humans, which may not be fully reflected in acute LD50 studies in rodents.

Table 4: Enzyme Kinetics of Chlorzoxazone 6-Hydroxylation (Zoxazolamine Metabolite) by Human

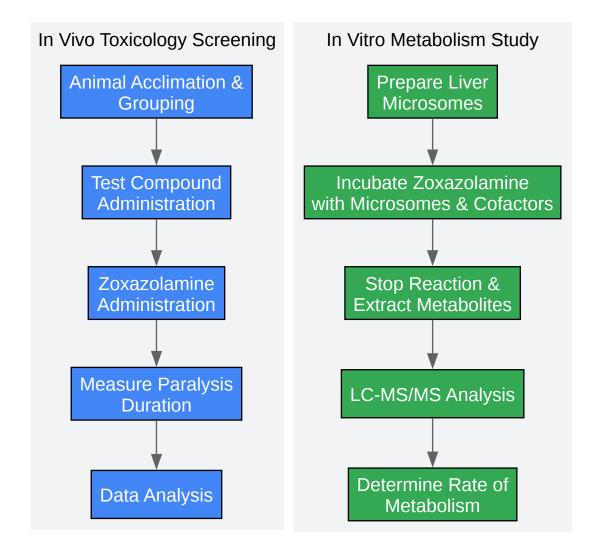
CYP450 Isoforms

Enzyme	Km (μM)	Vmax (relative activity)
CYP1A2	5.69	1
CYP2E1	232	~8.5-fold higher than CYP1A2

This data is for the metabolite chlorzoxazone, as specific enzyme kinetic data for zoxazolamine is not readily available. It provides an indication of the enzymes involved in the metabolic pathway.

Experimental Protocols Experimental Workflow Overview





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